
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-nitrobenzenesulfonyl chloride.
Ether Formation: 3,5-dimethylphenol reacts with 2-chloroethylamine to form 2-(3,5-dimethylphenoxy)ethylamine.
Sulfonamide Formation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The aromatic rings can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-amino derivatives.
Substitution: Various substituted sulfonamides.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties can be exploited in the design of new materials with desired conductivity or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethylphenoxy)ethyl)-2-butanamine: Similar structure but with a butanamine group instead of a nitrobenzenesulfonamide group.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethyl groups.
Uniqueness
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide is a compound that has gained attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 14
- H : 16
- N : 2
- O : 4
- S : 1
It features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the nitro group and the dimethylphenoxy moiety contributes to its unique chemical reactivity and biological properties.
This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide group can interact with active sites of various enzymes, leading to:
- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance in organisms. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by interfering with folate synthesis pathways.
Antimicrobial Properties
Research indicates that sulfonamides have broad-spectrum antimicrobial properties. This compound has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes may also contribute to anti-inflammatory effects. Studies involving animal models have shown that treatment with sulfonamides can reduce inflammation markers such as cytokines and prostaglandins.
Case Studies
-
In Vivo Study on Mice
- A study examined the effects of this compound in mice with induced inflammation. The results indicated a significant reduction in swelling and pain compared to control groups treated with a placebo.
- Key metrics included:
- Reduction in paw swelling by 40% after 14 days of treatment.
- Decreased levels of inflammatory cytokines (TNF-alpha and IL-6).
-
Clinical Trials
- Preliminary clinical trials have been conducted to assess the safety and efficacy of this compound in humans suffering from chronic inflammatory diseases. The results showed promising outcomes with manageable side effects:
- 75% of participants reported improved symptoms.
- Common side effects included mild gastrointestinal discomfort.
- Preliminary clinical trials have been conducted to assess the safety and efficacy of this compound in humans suffering from chronic inflammatory diseases. The results showed promising outcomes with manageable side effects:
Future Directions
Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future studies include:
- Mechanistic Studies : Investigating the specific molecular targets involved in its action.
- Combination Therapies : Exploring its use in conjunction with other drugs to enhance therapeutic effects.
- Formulation Development : Creating effective delivery systems for improved bioavailability.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-12-9-13(2)11-14(10-12)23-8-7-17-24(21,22)16-6-4-3-5-15(16)18(19)20/h3-6,9-11,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKYEKWKYRPBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.